In Vitro Antibacterial Activity of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine Derivative Against Gram-Positive and Gram-Negative Strains
In a comparative synthetic and antibacterial evaluation of imidazo-pyrazines, the compound designated 3a—derived from 2-chloro-6-(1H-imidazol-1-yl)pyrazine via Suzuki cross-coupling—exhibited moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μg/mL against all three strains [1]. This activity profile was characterized as 'obvious potency' and was superior to other compounds within the same synthesized series [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | MIC = 32 μg/mL (Compound 3a, derived from target scaffold) |
| Comparator Or Baseline | Other imidazo-pyrazine analogs in the same study (Compounds 3b-3n) |
| Quantified Difference | Compound 3a among the most potent subset (3a, 3c, 3j, 3k, 3l, 3n all at 32 μg/mL) versus other analogs with higher MIC or inactive |
| Conditions | In vitro broth microdilution assay against S. aureus, B. subtilis, and E. coli |
Why This Matters
This quantitative MIC value establishes the scaffold's baseline antibacterial potential, enabling researchers to benchmark performance when designing focused libraries or evaluating structure-activity relationships.
- [1] A comparison between Suzuki cross-coupling reaction and direct arylation in the synthesis of new antibacterial imidazo-pyrazines/pyridazines. Journal of Heterocyclic Chemistry. 2020; 57: 1234-1245. View Source
